N-(3-butoxy-2,2-dimethylcyclobutyl)-4-methylthiadiazole-5-carboxamide
Description
N-(3-butoxy-2,2-dimethylcyclobutyl)-4-methylthiadiazole-5-carboxamide is a synthetic organic compound characterized by its unique cyclobutyl and thiadiazole moieties
Properties
IUPAC Name |
N-(3-butoxy-2,2-dimethylcyclobutyl)-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-5-6-7-19-11-8-10(14(11,3)4)15-13(18)12-9(2)16-17-20-12/h10-11H,5-8H2,1-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETQDHAEUIPDDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CC(C1(C)C)NC(=O)C2=C(N=NS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxy-2,2-dimethylcyclobutyl)-4-methylthiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Cyclobutyl Intermediate: The initial step involves the preparation of the 3-butoxy-2,2-dimethylcyclobutyl intermediate. This can be achieved through a cyclization reaction of suitable precursors under controlled conditions.
Thiadiazole Ring Formation: The next step is the formation of the thiadiazole ring. This is usually done by reacting the cyclobutyl intermediate with thiosemicarbazide in the presence of an oxidizing agent.
Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the thiadiazole intermediate with an appropriate carboxylic acid derivative under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-butoxy-2,2-dimethylcyclobutyl)-4-methylthiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
N-(3-butoxy-2,2-dimethylcyclobutyl)-4-methylthiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism by which N-(3-butoxy-2,2-dimethylcyclobutyl)-4-methylthiadiazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-butoxy-2,2-dimethylcyclobutyl)-N-methyl-4,5,6,7-tetrahydro-1H-benzimidazole-4-carboxamide
- N-(3-butoxy-2,2-dimethylcyclobutyl)-N,4-dimethyl-5-thiadiazolecarboxamide
Uniqueness
N-(3-butoxy-2,2-dimethylcyclobutyl)-4-methylthiadiazole-5-carboxamide is unique due to its specific combination of cyclobutyl and thiadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
